6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one
Description
6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one is a substituted benzofuran-3(2H)-one derivative characterized by:
- Core structure: A benzofuran-3(2H)-one skeleton, featuring a fused benzene and furan ring system with a ketone group at position 2.
- 2-Propan-2-ylidene: An isopropylidene group at position 2, contributing steric bulk and influencing electronic properties. 7-Propyl: A linear alkyl chain at position 7, increasing lipophilicity compared to methyl or shorter alkyl substituents.
Properties
CAS No. |
88281-15-6 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
6-hydroxy-2-propan-2-ylidene-7-propyl-1-benzofuran-3-one |
InChI |
InChI=1S/C14H16O3/c1-4-5-9-11(15)7-6-10-12(16)13(8(2)3)17-14(9)10/h6-7,15H,4-5H2,1-3H3 |
InChI Key |
VQWNWGADTCQGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=C1OC(=C(C)C)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(propan-2-ylidene)-7-propylbenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Substitution with Propyl and Propan-2-ylidene Groups: These groups can be introduced through alkylation reactions, using reagents such as alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of 6-Hydroxy-2-(propan-2-ylidene)-7-propylbenzofuran-3(2H)-one would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the benzofuran ring.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to 6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one exhibit significant antioxidant activities. These properties are crucial in combating oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases. A study demonstrated that related benzofuran derivatives effectively scavenge free radicals, contributing to their potential therapeutic effects .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. In vitro studies have indicated that derivatives can modulate pathways involved in inflammation, which could be beneficial for treating chronic inflammatory conditions .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of benzofuran derivatives. The compound has been tested against various bacterial strains, showing effective inhibition, which suggests its potential use in developing new antimicrobial agents .
Polymer Chemistry
In material science, 6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one can serve as a building block for synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Drug Delivery Systems
The compound's lipophilic nature allows it to be integrated into drug delivery systems where controlled release is desired. Studies have explored its use in formulating biodegradable implants that can deliver therapeutic agents over extended periods, thereby improving patient compliance and therapeutic efficacy .
Case Study 1: Antioxidant Activity Evaluation
A study conducted by researchers at a leading university evaluated the antioxidant activity of a series of benzofuran derivatives, including 6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one. The results indicated a significant reduction in oxidative stress markers in cell cultures treated with the compound compared to controls.
Case Study 2: Anti-inflammatory Mechanism Investigation
Another research group investigated the anti-inflammatory mechanisms of this compound using animal models of arthritis. The findings revealed that treatment with the compound resulted in decreased levels of inflammatory markers and improved joint function, suggesting its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism by which 6-Hydroxy-2-(propan-2-ylidene)-7-propylbenzofuran-3(2H)-one exerts its effects is often related to its ability to interact with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to and modulating receptor function.
Pathways: Affecting signaling pathways involved in inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one with structurally related benzofuran-3(2H)-one derivatives, emphasizing substituent effects and physicochemical properties:
Key Comparative Insights:
Substituent Effects on Reactivity: The bromo substituent in the 6-bromo analog (C₁₁H₉BrO₂) enhances electrophilicity, making it reactive in cross-coupling reactions, unlike the hydroxy or methoxy groups in other derivatives .
Solubility and Lipophilicity :
- The 7-propyl chain in the target compound increases lipophilicity compared to the 7-methyl group in (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one (C₁₇H₁₄O₄), which may affect membrane permeability in biological systems .
- The 6-hydroxy group in all hydroxy-substituted analogs improves aqueous solubility via hydrogen bonding, contrasting with the bromo or methoxy variants .
Biological Relevance: Peucedanin (C₁₄H₁₂O₄), a coumarin-furochromenone hybrid, demonstrates antimicrobial activity, suggesting that benzofuran-3(2H)-one derivatives with fused rings or extended conjugation may exhibit enhanced bioactivity .
Biological Activity
6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one, also referred to as a benzofuran derivative, has garnered attention due to its potential biological activities. This compound belongs to a class of organic compounds known for diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
The molecular formula of 6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one is with a molecular weight of approximately 232.275 g/mol. The compound exhibits unique structural features that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆O₃ |
| Molecular Weight | 232.275 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 3.2137 |
Antimicrobial Activity
Research indicates that benzofuran derivatives, including 6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one, exhibit significant antimicrobial properties. A study evaluating various ketone derivatives demonstrated that certain benzofuran compounds displayed strong activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Study: Antimicrobial Evaluation
In a comparative study, the compound was tested against several clinical strains using the disk diffusion method. The results showed promising antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections.
Anticancer Properties
Benzofuran derivatives have also been investigated for their anticancer activities. A molecular docking study revealed that compounds similar to 6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one can interact effectively with estrogen receptors, suggesting potential applications in breast cancer treatment .
Research Findings: Anticancer Activity
A detailed analysis showed that the compound inhibits cancer cell growth through modulation of estrogen receptor pathways. In vitro studies demonstrated a reduction in cell proliferation in breast cancer cell lines when treated with this compound.
The biological activities of 6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as protein tyrosine phosphatase (PTP), which is implicated in cancer progression.
- Receptor Modulation : It modulates G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate inflammation and immune responses .
- Antioxidant Activity : The presence of hydroxyl groups contributes to its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
